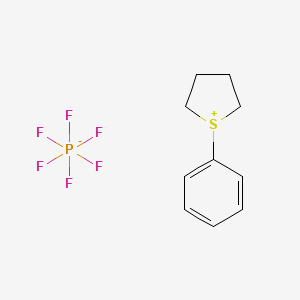

1-Phenylthiolan-1-ium hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Phenylthiolan-1-ium hexafluorophosphate" is not directly studied in the provided papers. However, the papers do provide insights into related hexafluorophosphate compounds and their properties, which can be useful in understanding the behavior of similar compounds. For instance, the rotational dynamics of hexafluorophosphate anions in different states have been investigated, which could be relevant to the physical properties of 1-Phenylthiolan-1-ium hexafluorophosphate .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of polyphosphoric acid (PPA) at elevated temperatures. For example, the cyclization of 2-butenyldiphenylmethylphosphonium bromide using PPA at 160°C has been described, which could provide insights into potential synthetic routes for 1-Phenylthiolan-1-ium hexafluorophosphate .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of similar compounds, such as 1,2,3,4-tetrahydro-1,4-dimethyl-1-phenylphosphinolinium hexafluorophosphate. This technique could also be applied to analyze the molecular structure of 1-Phenylthiolan-1-ium hexafluorophosphate .

Chemical Reactions Analysis

The reactivity of hexafluorophosphate compounds with various reagents has been studied. For instance, deprotonation of 2-ethyl-1-phenylindazolium hexafluorophosphate leads to the formation of N-heterocyclic carbene, which can further react to form various products. Such reactivity patterns could be relevant to understanding the chemical behavior of 1-Phenylthiolan-1-ium hexafluorophosphate .

Physical and Chemical Properties Analysis

The physical properties such as rotational dynamics of the PF6(-) anion have been characterized using NMR spectroscopy, providing a comparison with other alkali and ammonium salts. This information could be extrapolated to predict the behavior of the PF6(-) anion in 1-Phenylthiolan-1-ium hexafluorophosphate . Additionally, the co-crystallization and hydrogen bonding patterns observed in the co-crystal of 1,10-phenanthrolin-1-ium-caffeine-hexafluorophosphate could offer insights into the potential intermolecular interactions in 1-Phenylthiolan-1-ium hexafluorophosphate .

properties

IUPAC Name |

1-phenylthiolan-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBXYJIIZVQTSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380067 |

Source

|

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylthiolan-1-ium hexafluorophosphate | |

CAS RN |

82135-88-4 |

Source

|

| Record name | 1-Phenylthiolan-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)